The Dawn of a New Era in Medicine: The Discovery and Development of Streptomycin
The Dawn of a New Era in Medicine: The Discovery and Development of Streptomycin
A Technical Guide to the First Antibiotic Effective Against Tuberculosis
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of streptomycin (B1217042), the first antibiotic to demonstrate efficacy against Mycobacterium tuberculosis. The narrative traces the systematic search for antimicrobial agents from soil microorganisms, led by Selman Waksman at Rutgers University, culminating in the groundbreaking isolation of streptomycin by Albert Schatz in 1943. This document details the pivotal in vitro and in vivo experiments that established its therapeutic potential, the pioneering clinical trials that confirmed its efficacy in humans, and the subsequent challenges of drug resistance. We present detailed experimental protocols from the era, quantitative data from key studies, and visualizations of the experimental workflows and the antibiotic's mechanism of action to offer a thorough resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Quest for a "Magic Bullet" Against the White Plague
In the early 20th century, tuberculosis, the "White Plague," was a leading cause of death worldwide, with no effective chemotherapeutic treatment available. The discovery of penicillin in 1928 by Alexander Fleming had revolutionized the treatment of many bacterial infections, but it was ineffective against the resilient Mycobacterium tuberculosis. This set the stage for a focused and systematic search for new antimicrobial agents.
Selman A. Waksman, a prominent soil microbiologist at the New Jersey Agricultural Experiment Station at Rutgers University, pioneered a research program dedicated to screening soil microorganisms, particularly actinomycetes, for their antibiotic properties.[1][2] This systematic approach, a departure from the serendipity of penicillin's discovery, was grounded in the hypothesis that microbes in the soil produce substances to compete with and inhibit the growth of other microorganisms.[3]
The Discovery of Streptomycin: A Collaborative Breakthrough
In 1943, Albert Schatz, a Ph.D. student in Waksman's laboratory, undertook the task of screening actinomycetes for activity against gram-negative bacteria, a group of pathogens largely resistant to penicillin.[4][5] His research, conducted in a basement laboratory to safely handle the pathogenic bacteria, led to the isolation of two strains of Streptomyces griseus that produced a potent antibacterial substance.[5][6] One of these strains was isolated from the throat of a chicken, while the other came from a heavily manured field soil.[5]
This new substance, which they named streptomycin, exhibited a broad spectrum of activity, inhibiting the growth of both gram-positive and, significantly, gram-negative bacteria.[7] The initial announcement of the discovery was made in January 1944 in the Proceedings of the Society for Experimental Biology and Medicine by Schatz, Elizabeth Bugie, and Waksman.[1][7]
Crucially, subsequent testing revealed that streptomycin was highly effective in vitro against Mycobacterium tuberculosis.[5] This finding was a monumental step forward in the fight against tuberculosis.
Early Experimental Validation
The initial discovery was followed by a series of meticulously planned in vitro and in vivo experiments to determine the efficacy and safety of streptomycin.
In Vitro Efficacy Against Mycobacterium tuberculosis
Schatz conducted the initial in vitro experiments, demonstrating that streptomycin could inhibit the growth of the virulent H37Rv strain of Mycobacterium tuberculosis in culture.[5] This was a critical first step in establishing its potential as a treatment for tuberculosis.
In Vivo Studies in Guinea Pigs
To assess the efficacy of streptomycin in a living organism, Waksman collaborated with William H. Feldman and H. Corwin Hinshaw at the Mayo Clinic, who had established a guinea pig model of tuberculosis.[2][8] In a series of experiments starting in 1944, they demonstrated that streptomycin could suppress and even reverse the course of tuberculosis in infected guinea pigs.[2][6] These successful animal trials provided the necessary evidence to proceed to human clinical trials.
Clinical Trials: From Hope to Cure
The promising results from the animal studies led to the initiation of human clinical trials, which would ultimately confirm streptomycin's role as a transformative medicine.
The First Human Trial
The first human patient, a 21-year-old woman with advanced pulmonary tuberculosis, was treated with streptomycin in November 1944.[8] The treatment was successful, marking a turning point in the history of medicine.
The Medical Research Council (MRC) Trial
A landmark randomized clinical trial was conducted by the British Medical Research Council (MRC) between 1946 and 1948.[9][10] This trial is considered a milestone in the history of clinical research for its rigorous design, including the use of randomization to allocate patients to either the streptomycin treatment group or the control group (bed rest alone).[11] The results, published in the British Medical Journal in 1948, provided definitive evidence of streptomycin's efficacy in treating pulmonary tuberculosis.[9][10]
Industrial Production and the Role of Merck & Co.
The translation of the laboratory discovery of streptomycin into a widely available medical treatment was made possible through a collaboration with the pharmaceutical company Merck & Co.[1] Merck provided funding for Waksman's research and developed the large-scale fermentation and purification processes necessary to produce the vast quantities of streptomycin needed for clinical trials and, eventually, for public use.[1]
Mechanism of Action and the Emergence of Resistance
Streptomycin is an aminoglycoside antibiotic that functions by inhibiting protein synthesis in bacteria.[6] It binds to the 30S ribosomal subunit, causing misreading of the mRNA code and ultimately leading to bacterial cell death.[6]
However, the widespread use of streptomycin monotherapy quickly led to the emergence of resistant strains of M. tuberculosis.[9] This was a significant challenge and highlighted the importance of combination therapy in treating tuberculosis. The development of resistance typically occurs through mutations in the bacterial genes encoding ribosomal proteins or rRNA, which prevent streptomycin from binding to its target.[12]
The Nobel Prize and Controversy
In 1952, Selman Waksman was awarded the Nobel Prize in Physiology or Medicine for his "discovery of streptomycin, the first antibiotic effective against tuberculosis."[13] The award, however, was mired in controversy as it excluded Albert Schatz, who performed the crucial experiments that led to the isolation of streptomycin.[5] Schatz later sued for a share of the royalties and official recognition as a co-discoverer.[5]
Experimental Protocols
The following protocols are based on descriptions from the original publications and patents of the 1940s and represent the methodologies used in the discovery and development of streptomycin.
Isolation of Streptomyces griseus from Soil (Waksman's Soil Dilution Plate Method)
This protocol is a generalized representation of the soil dilution and plating techniques used in Selman Waksman's laboratory for the isolation of actinomycetes.
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Soil Sample Preparation:
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Collect a soil sample from a desired location (e.g., heavily manured field).
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Air-dry the soil sample and pass it through a sieve to remove large debris.
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Serial Dilution:
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Weigh 1 gram of the dried soil and suspend it in 100 mL of sterile distilled water. This is the 10-2 dilution.
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Shake the suspension vigorously for 1 minute to ensure even distribution of microorganisms.
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Perform a series of tenfold serial dilutions by transferring 1 mL of the previous dilution into 9 mL of sterile distilled water, up to a dilution of 10-6.
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Plating:
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Prepare agar (B569324) plates with a suitable medium for actinomycete growth, such as Starch Casein Agar or Glycerol Asparagine Agar.
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Pipette 0.1 mL of each of the higher dilutions (e.g., 10-4, 10-5, 10-6) onto the surface of the agar plates.
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Spread the inoculum evenly over the surface of the agar using a sterile bent glass rod.
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Incubation:
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Incubate the plates at 25-28°C for 7 to 14 days.
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Isolation and Purification:
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Observe the plates for colonies exhibiting the characteristic morphology of actinomycetes (dry, chalky, and often with aerial mycelium).
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Select individual colonies and streak them onto fresh agar plates to obtain pure cultures.
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Production of Streptomycin via Fermentation
This protocol is based on descriptions from patents filed by Merck & Co. and other publications from the era.[1][2][14]
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Inoculum Preparation:
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Inoculate a slant of a high-yielding strain of Streptomyces griseus into a flask containing a vegetative medium.
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Incubate the flask on a rotary shaker at 25-28°C for 48 hours to generate a seed culture.
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Fermentation Medium:
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Prepare a production medium in a large fermenter. A typical medium might contain:
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Glucose: 1.0%
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Peptone or Soybean Meal: 0.5%
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Meat Extract or Corn Steep Liquor: 0.5%
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Sodium Chloride: 0.5%
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Water
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-
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Fermentation:
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Sterilize the fermenter and the medium.
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Inoculate the production medium with the seed culture.
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Maintain the fermentation under submerged aerobic conditions with constant agitation and aeration.
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Control the temperature at 22-28°C.
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Monitor the pH, which typically rises during the fermentation.
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The fermentation is typically carried out for 2 to 4 days for submerged cultivation or 6 to 12 days for stationary cultivation.[1]
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Extraction and Purification of Streptomycin
This protocol is a composite of methods described in early patents and publications.[1]
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Harvesting and Clarification:
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At the end of the fermentation, harvest the culture broth.
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Separate the mycelium from the broth by filtration or centrifugation. The resulting liquid is the culture filtrate.
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-
Adsorption:
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Adjust the pH of the culture filtrate to neutral (pH 7.0).
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Add activated charcoal to the filtrate and stir to adsorb the streptomycin onto the charcoal.
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Filter the mixture to collect the charcoal with the adsorbed streptomycin.
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-
Elution:
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Wash the charcoal with water.
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Elute the streptomycin from the charcoal using acidified alcohol (e.g., ethanol (B145695) containing a small amount of hydrochloric or sulfuric acid).
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Concentration and Precipitation:
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Neutralize the acidic alcohol eluate.
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Concentrate the eluate under vacuum to remove the alcohol.
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Add a solvent such as acetone (B3395972) or ether to the concentrated aqueous solution to precipitate the crude streptomycin salt.
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-
Further Purification (optional):
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The crude streptomycin can be further purified by redissolving it in water, re-adsorbing it onto charcoal, and repeating the elution and precipitation steps.
-
Crystallization from a suitable solvent can also be used to obtain a more purified product.
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In Vitro Antibacterial Assay (Agar Streak Method)
This method, as described by Waksman and Reilly, was a common technique for assessing the inhibitory activity of antibiotic-producing microbes.[15]
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Preparation of the Producer Plate:
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Prepare a nutrient agar plate.
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Make a single streak of the streptomycin-producing Streptomyces griseus culture across the center of the plate.
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Incubate the plate at 25-28°C for 24-48 hours to allow for growth and diffusion of the antibiotic into the agar.
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Streaking of Test Organisms:
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Using a sterile loop, streak various test bacteria (e.g., E. coli, B. subtilis, M. tuberculosis) in lines perpendicular to the original S. griseus streak, starting from the edge of the plate and extending towards the center.
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Incubation and Observation:
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Incubate the plate under conditions suitable for the growth of the test organisms.
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Observe the plate for inhibition of growth of the test organisms in the vicinity of the S. griseus streak. The length of the zone of inhibition is a measure of the antibiotic's effectiveness against that particular organism.
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In Vivo Efficacy in the Guinea Pig Model of Tuberculosis
This protocol is a generalized representation of the experiments conducted by Feldman and Hinshaw at the Mayo Clinic.[14][16]
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Animal Model:
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Use healthy guinea pigs of a specific weight range.
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-
Infection:
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Infect the guinea pigs with a virulent strain of Mycobacterium tuberculosis (e.g., H37Rv) via subcutaneous or intraperitoneal injection of a standardized bacterial suspension.
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-
Treatment:
-
After a period to allow the infection to establish, begin treatment with streptomycin.
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Administer streptomycin via subcutaneous or intramuscular injection at a predetermined dosage and frequency.
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Include a control group of infected but untreated guinea pigs.
-
-
Assessment of Efficacy:
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Monitor the animals for clinical signs of tuberculosis, such as weight loss and mortality.
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At the end of the experiment, euthanize the animals and perform a post-mortem examination.
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Score the extent of tuberculous lesions in various organs (e.g., lungs, liver, spleen) to quantify the severity of the disease.
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Compare the disease progression and severity between the treated and control groups to determine the efficacy of streptomycin.
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Quantitative Data
The following tables summarize key quantitative data from the early research on streptomycin.
Table 1: Efficacy of Streptomycin in the MRC Clinical Trial (1948) [9]
| Outcome (at 6 months) | Streptomycin Group (n=55) | Control Group (n=52) |
| Deaths | 4 (7%) | 14 (27%) |
| Considerable Improvement (Radiological) | 28 (51%) | 4 (8%) |
| Moderate/Slight Improvement (Radiological) | 10 (18%) | 9 (17%) |
| No Significant Change (Radiological) | 3 (5%) | 6 (12%) |
| Moderate/Slight Deterioration (Radiological) | 5 (9%) | 13 (25%) |
| Considerable Deterioration (Radiological) | 9 (16%) | 20 (38%) |
Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of Streptomycin Against Various Bacteria (c. 1940s)
| Bacterial Species | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | 0.5 - 2.0[17] |
| Escherichia coli | 1.0 - 10.0 |
| Salmonella typhi | 2.0 - 8.0 |
| Staphylococcus aureus | 1.0 - 10.0 |
| Bacillus subtilis | 0.2 - 1.0 |
Note: The MIC values are approximate ranges based on various sources from the era and can vary depending on the specific strain and testing methodology.
Visualizations
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: Experimental workflow for the discovery and development of streptomycin.
Caption: Mechanism of action of streptomycin.
Conclusion
The discovery of streptomycin represents a landmark achievement in the history of medicine and a testament to the power of systematic scientific inquiry. It not only provided the first effective treatment for tuberculosis, saving countless lives, but also ushered in the golden age of antibiotic discovery, leading to the identification of numerous other life-saving drugs from soil microorganisms. The story of streptomycin, from its isolation in a university laboratory to its large-scale production and clinical application, serves as a powerful case study for modern drug discovery and development, reminding us of the importance of collaboration between academia and industry, the rigor of clinical trials, and the persistent challenge of antimicrobial resistance.
References
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